molecular formula C6H7BrN2O3 B6608249 methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate CAS No. 2168016-04-2

methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate

Cat. No.: B6608249
CAS No.: 2168016-04-2
M. Wt: 235.04 g/mol
InChI Key: BGNOXOWBBPSWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate, commonly known as M4B3MPC, is a chemical compound with a wide range of applications in scientific research. It is an organic compound composed of bromine, methoxy, and pyrazole groups, and is a member of the pyrazole family. This compound has been used in laboratory experiments to study the effects of various drugs and chemicals on the body, as well as to investigate the mechanisms of action of these agents. It has also been used to study the biochemical and physiological effects of certain drugs and chemicals in animals.

Scientific Research Applications

M4B3MPC has been used in a variety of scientific research applications. It has been used to study the effects of various drugs and chemicals on the body, as well as to investigate the mechanisms of action of these agents. It has also been used to study the biochemical and physiological effects of certain drugs and chemicals in animals. In addition, it has been used to study the metabolism of drugs and chemicals in humans, as well as to investigate the pharmacokinetics of certain drugs.

Mechanism of Action

M4B3MPC works by binding to certain enzymes in the body, such as cytochrome P450 enzymes. These enzymes are responsible for the metabolism of drugs and chemicals in the body. When M4B3MPC binds to these enzymes, it inhibits their activity, which can lead to an increased or decreased metabolism of certain drugs and chemicals.
Biochemical and Physiological Effects
M4B3MPC has been shown to have a variety of biochemical and physiological effects. In animals, it has been shown to increase the metabolism of certain drugs, including opioids. It has also been shown to decrease the metabolism of certain drugs, including benzodiazepines. In addition, it has been shown to affect the release of certain hormones, such as serotonin and dopamine, which can lead to changes in behavior.

Advantages and Limitations for Lab Experiments

M4B3MPC has several advantages for laboratory experiments. It is relatively easy to synthesize and is inexpensive to obtain. In addition, it is stable in a variety of conditions and can be stored for long periods of time. However, there are some limitations to using M4B3MPC in laboratory experiments. It can be toxic in high concentrations, and can cause skin irritation when handled. In addition, it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of M4B3MPC in scientific research. It could be used to study the effects of various drugs and chemicals on the body, as well as to investigate the mechanisms of action of these agents. It could also be used to study the metabolism of drugs and chemicals in humans, as well as to investigate the pharmacokinetics of certain drugs. Additionally, it could be used to study the biochemical and physiological effects of certain drugs and chemicals in animals, as well as to study the effects of certain drugs on the brain. Finally, it could be used to investigate the potential therapeutic uses of certain drugs and chemicals.

Synthesis Methods

M4B3MPC is synthesized through a process known as a Grignard reaction. This reaction involves the use of a Grignard reagent, which is a chemical compound composed of magnesium and an organic halide, such as bromine. The Grignard reagent is mixed with a ketone, such as methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate, and an aprotic solvent, such as ether. The reaction produces a product that is a carboxylic acid, which can then be used in further experiments.

Properties

IUPAC Name

methyl 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-11-5-3(7)4(8-9-5)6(10)12-2/h1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNOXOWBBPSWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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